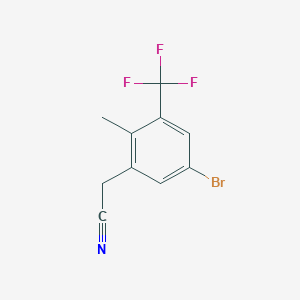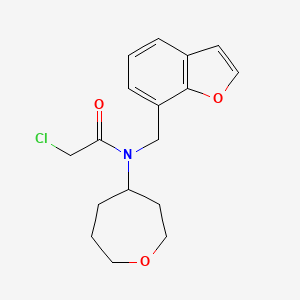![molecular formula C11H10ClN3O5S B2689919 Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate CAS No. 2094925-30-9](/img/structure/B2689919.png)
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive effects. It was first synthesized in 2003 by Pfizer, Inc. and has since been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mechanism Of Action
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation. JAK enzymes play a key role in the production of cytokines and other immune system molecules that contribute to autoimmune disease. By blocking JAK activity, Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate can reduce the production of these molecules and thereby reduce inflammation and immune system activation.
Biochemical and Physiological Effects:
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of JAK activity, the reduction of cytokine production, and the suppression of immune system activation. It has also been shown to have anti-inflammatory effects and to reduce the symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Advantages And Limitations For Lab Experiments
One advantage of Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate is its specificity for JAK enzymes, which allows for targeted inhibition of immune system signaling pathways. However, one limitation is that it may have off-target effects on other signaling pathways, which could lead to unwanted side effects. Additionally, Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are a number of potential future directions for research on Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate. One area of interest is the development of more specific JAK inhibitors that can target specific JAK isoforms or signaling pathways. Another area of interest is the investigation of Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate's potential use in treating other autoimmune diseases, such as multiple sclerosis or lupus. Additionally, research is needed to better understand the long-term effects of Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate on immune system function and overall health.
Synthesis Methods
The synthesis of Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate involves several steps, starting with the reaction of 3-chloropyrazine-2-carbaldehyde with methyl 5-amino-3-furoate to form a pyrazine intermediate. This intermediate is then reacted with sodium hydride and methylsulfonyl chloride to produce the final product, methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate.
Scientific Research Applications
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate has been extensively studied for its immunosuppressive effects and its potential use in treating autoimmune diseases. It works by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation and immune system activation. By blocking JAK activity, Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate can reduce the production of inflammatory cytokines and other immune system molecules that contribute to autoimmune disease.
properties
IUPAC Name |
methyl 5-[(3-chloropyrazin-2-yl)methylsulfamoyl]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O5S/c1-19-11(16)7-4-9(20-6-7)21(17,18)15-5-8-10(12)14-3-2-13-8/h2-4,6,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGYOWLXNPJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)S(=O)(=O)NCC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


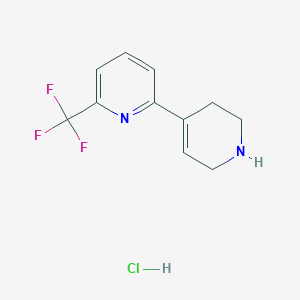
![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)
![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide](/img/structure/B2689841.png)
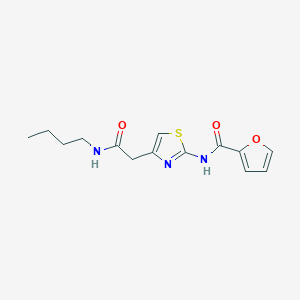
![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)
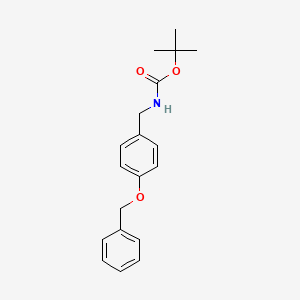

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)
